Tipranavir beta-D-Glucuronide
CAS No.: 947408-14-2
Cat. No.: VC0026211
Molecular Formula: C₃₇H₄₁F₃N₂O₁₁S
Molecular Weight: 778.79
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 947408-14-2 |
|---|---|
| Molecular Formula | C₃₇H₄₁F₃N₂O₁₁S |
| Molecular Weight | 778.79 |
| IUPAC Name | (3S,4S,5S,6S)-3,4,5-trihydroxy-6-[[(2R)-6-oxo-2-(2-phenylethyl)-2-propyl-5-[(1R)-1-[3-[[5-(trifluoromethyl)pyridin-2-yl]sulfonylamino]phenyl]propyl]-3H-pyran-4-yl]oxy]oxane-2-carboxylic acid |
| Standard InChI | InChI=1S/C37H41F3N2O11S/c1-3-16-36(17-15-21-9-6-5-7-10-21)19-26(51-35-31(45)29(43)30(44)32(52-35)33(46)47)28(34(48)53-36)25(4-2)22-11-8-12-24(18-22)42-54(49,50)27-14-13-23(20-41-27)37(38,39)40/h5-14,18,20,25,29-32,35,42-45H,3-4,15-17,19H2,1-2H3,(H,46,47)/t25-,29+,30+,31+,32?,35-,36-/m1/s1 |
| SMILES | CCCC1(CC(=C(C(=O)O1)C(CC)C2=CC(=CC=C2)NS(=O)(=O)C3=NC=C(C=C3)C(F)(F)F)OC4C(C(C(C(O4)C(=O)O)O)O)O)CCC5=CC=CC=C5 |
Introduction
Chemical Properties and Structure
Molecular Characteristics
Tipranavir beta-D-Glucuronide is characterized by the following chemical properties:
| Property | Value |
|---|---|
| CAS Number | 947408-14-2 |
| Molecular Formula | C₃₇H₄₁F₃N₂O₁₁S |
| Molecular Weight | 778.79 g/mol |
| IUPAC Name | (3S,4S,5S,6S)-3,4,5-trihydroxy-6-[[(2R)-6-oxo-2-(2-phenylethyl)-2-propyl-5-[(1R)-1-[3-[[5-(trifluoromethyl)pyridin-2-yl]sulfonylamino]phenyl]propyl]-3H-pyran-4-yl]oxy]oxane-2-carboxylic acid |
The compound consists of the parent tipranavir molecule conjugated with glucuronic acid at the beta position, forming a beta-D-glucuronide . This structural modification significantly alters the physicochemical properties of the molecule, particularly increasing its water solubility compared to the parent compound.
Structural Features
Tipranavir beta-D-Glucuronide maintains the core non-peptidic structure of tipranavir while incorporating the glucuronic acid moiety. The parent compound tipranavir contains a dihydropyrone ring as its central scaffold, which remains intact in the glucuronide metabolite. The glucuronic acid is attached through an ether linkage to the tipranavir molecule .
Formation and Metabolism
Metabolic Pathway
Tipranavir undergoes extensive hepatic metabolism, primarily via the cytochrome P450 system, particularly CYP3A4. The formation of its glucuronide metabolites occurs through phase II metabolism facilitated by UDP-glucuronosyltransferases (UGTs). The specific isozyme responsible for the formation of Tipranavir beta-D-Glucuronide has been identified as primarily UGT1A1, with potential contributions from other UGT enzymes .
Effect of Ritonavir Co-administration
When tipranavir is co-administered with ritonavir (a common clinical practice), there are significant changes in its metabolic profile. Ritonavir is a potent inhibitor of CYP3A4, which alters the primary metabolic pathway of tipranavir. This inhibition can lead to increased formation of glucuronide metabolites, including Tipranavir beta-D-Glucuronide, as the drug seeks alternative clearance routes .
Studies have shown that tipranavir/ritonavir combination demonstrates both inductive and inhibitory effects on various metabolic enzymes. For instance, this combination has been observed to induce the formation of glucuronide metabolites of other drugs, suggesting potential drug-drug interactions at the level of glucuronidation .
Role in Pharmacokinetic Studies
Biomarker for Metabolism
Tipranavir beta-D-Glucuronide serves as a crucial biomarker in pharmacokinetic studies of tipranavir. Monitoring the levels of this metabolite helps researchers understand the extent and rate of tipranavir metabolism, which is essential for optimizing dosing regimens and predicting potential drug interactions.
Analytical Applications
The deuterated analogue, tipranavir beta-D-Glucuronide-d4, has proven particularly valuable in analytical studies involving mass spectrometry. This labeled variant allows for precise quantification of the metabolite in biological samples, facilitating more accurate pharmacokinetic analyses.
Excretion Studies
Tipranavir beta-D-Glucuronide plays a significant role in understanding the excretion pathways of tipranavir. As a water-soluble metabolite, it facilitates the elimination of the drug through renal pathways, complementing the hepatobiliary excretion that characterizes many protease inhibitors.
Synthesis Methods
Laboratory Synthesis
The synthesis of Tipranavir beta-D-Glucuronide for research purposes has been documented in scientific literature. One approach involves the glucuronidation of tipranavir using recombinant UGT enzymes or liver microsomes in vitro, followed by purification and characterization of the resulting conjugate .
Labeled Variants
For specialized analytical applications, labeled variants of Tipranavir beta-D-Glucuronide have been synthesized. As reported in the literature, both radioactively labeled ([14C]) and stable isotope-labeled ([13C6]) versions have been developed . The synthesis pathway typically begins with appropriately labeled precursors, such as [7-14C]-benzoic acid or uniformly labeled benzoic acid (ring-13C6), which are incorporated into the tipranavir structure before the glucuronidation step.
The specific activity of radioactively labeled Tipranavir beta-D-Glucuronide has been reported at 54 mCi/mmol (2GBq/mmol), although it sometimes requires dilution with unlabeled material to 28 mCi/mmol (46.45 µCi/mg) due to stability concerns .
Pharmacological Significance
Relationship to Antiviral Activity
Understanding the formation and clearance of Tipranavir beta-D-Glucuronide helps optimize the therapeutic regimen of tipranavir, ensuring that sufficient active drug concentrations are maintained while minimizing potential toxicities.
Impact on Drug Interactions
The formation of Tipranavir beta-D-Glucuronide can be influenced by co-administered medications that affect UGT enzymes, potentially leading to clinically significant drug interactions. Conversely, tipranavir (especially when boosted with ritonavir) can affect the glucuronidation of other drugs .
A notable example is the interaction between tipranavir/ritonavir and buprenorphine, where coadministration resulted in an 80% reduction in the area under the curve (AUC) of the primary buprenorphine metabolite, norbuprenorphine. Researchers investigated how tipranavir/ritonavir affects the glucuronide metabolites of buprenorphine to explain this reduction .
Research Findings and Clinical Relevance
Pharmacokinetic Studies
The inductive effect of tipranavir on glucuronidation enzymes has been demonstrated in various studies. For instance, when tipranavir (boosted with ritonavir) was co-administered with raltegravir (which is predominantly metabolized via glucuronidation), there was a 55% decrease in raltegravir C12 (concentration at 12 hours), consistent with an induction of glucuronidation enzymes .
Clinical Implications
The understanding of Tipranavir beta-D-Glucuronide formation has important clinical implications, particularly in the context of HIV treatment. Since tipranavir is often used in patients with multidrug-resistant HIV, optimizing its pharmacokinetic profile is crucial for treatment success.
The inductive effect of tipranavir on glucuronidation pathways necessitates careful consideration when prescribing it alongside other medications that undergo significant glucuronidation, such as raltegravir or buprenorphine .
Comparative Analysis
Comparison with Other Protease Inhibitor Metabolites
Tipranavir differs from many other HIV protease inhibitors in its non-peptidic structure, which influences its metabolic profile, including the formation of Tipranavir beta-D-Glucuronide. While peptidic protease inhibitors typically undergo extensive oxidative metabolism by CYP3A4, tipranavir shows a more diverse metabolic pathway, with glucuronidation playing a significant role.
This unique metabolic profile contributes to tipranavir's efficacy against HIV strains that have developed resistance to other protease inhibitors, making the understanding of its glucuronide metabolite particularly valuable in clinical settings.
Impact on Resistance Profile
The metabolic pathway leading to Tipranavir beta-D-Glucuronide formation has implications for the resistance profile of tipranavir. By understanding how the drug is metabolized and cleared from the body, researchers can better predict its efficacy against resistant HIV strains and optimize dosing strategies to overcome resistance mechanisms.
Future Research Directions
Gaps in Current Knowledge
Despite the significant advances in understanding Tipranavir beta-D-Glucuronide, several knowledge gaps remain. Further research is needed to fully elucidate the specific UGT isozymes involved in its formation, the impact of genetic polymorphisms on these enzymes, and how variations in glucuronidation affect the clinical efficacy of tipranavir.
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